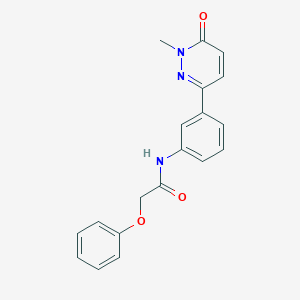

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide is a chemical compound belonging to the class of dihydropyridazinones. These compounds are characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group

Métodos De Preparación

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Dihydropyridazinone Ring: The initial step involves the formation of the dihydropyridazinone ring through a cyclization reaction. This can be achieved by reacting appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Substitution Reactions: The phenyl and phenoxyacetamide groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as major products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups. Common reagents for these reactions include alkyl halides and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is under investigation for its potential as a therapeutic agent:

- Anticancer Activity : Preliminary studies suggest that N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide exhibits significant anticancer properties. It may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .

The biological activities of this compound include:

- Antimicrobial Properties : Research indicates that it may possess antimicrobial effects against certain bacterial strains, making it a candidate for developing new antibiotics .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like potassium permanganate and reduction with sodium borohydride, yielding useful derivatives for further research .

Industrial Applications

This compound is also being explored for its potential applications in material science and catalysis. Its chemical properties may allow it to be utilized in developing new materials with specific functionalities .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines, including OVCAR and SNB cells, with percent growth inhibitions exceeding 70% .

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties revealed that N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)-2-phenooxyacetamide displayed effective inhibition against Gram-positive bacteria, indicating its potential as a new antibiotic candidate .

Mecanismo De Acción

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide can be compared with other dihydropyridazinone derivatives, such as:

- 3-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

- N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide

- N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridine-3-sulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Actividad Biológica

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone moiety linked to a phenoxyacetamide structure, which is believed to contribute to its biological properties. The molecular formula is C17H18N2O3 with a molecular weight of approximately 302.34 g/mol.

Research indicates that this compound interacts with specific molecular targets within cells, affecting various biological pathways:

- Antimicrobial Activity : The compound has shown promising results against a range of bacteria and fungi. Studies suggest that it may disrupt microbial cell membranes or interfere with metabolic processes essential for microbial survival.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. It appears to target specific signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique chemical structure. Modifications to the phenyl or pyridazinone rings can significantly impact its efficacy:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhances binding affinity to target proteins |

| Variation in the alkyl group on pyridazinone | Alters pharmacokinetic properties |

| Changes in the acetamide group | Influences solubility and bioavailability |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Research : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation .

- Toxicological Assessment : Toxicity studies indicated a favorable safety profile at therapeutic doses, although further research is needed to fully establish its safety in clinical settings .

Future Directions

While initial findings are promising, further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

- In vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Clinical Trials : To assess efficacy and safety in human subjects for potential therapeutic applications.

Propiedades

IUPAC Name |

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-22-19(24)11-10-17(21-22)14-6-5-7-15(12-14)20-18(23)13-25-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZXQHBOXHATLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.